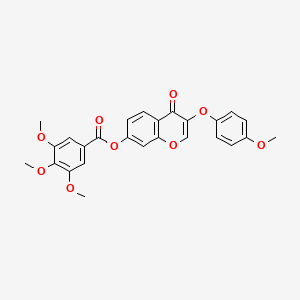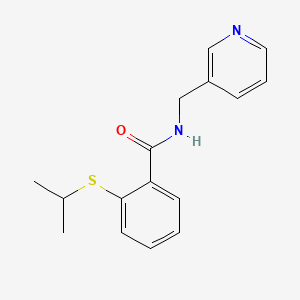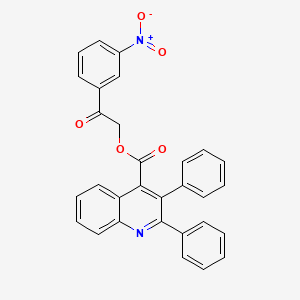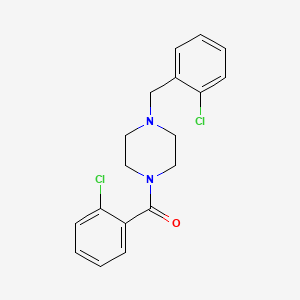
6-methyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Descripción general
Descripción
6-methyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is widely expressed in the peripheral and central nervous systems, and plays a critical role in pain sensation and thermoregulation. BCTC has been extensively studied as a pharmacological tool to investigate the role of TRPV1 in various physiological and pathological conditions.
Mecanismo De Acción
6-methyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a competitive antagonist of TRPV1, binding to the channel pore and blocking the influx of cations such as calcium and sodium. This leads to a decrease in the excitability of TRPV1-expressing neurons, and a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, and induce apoptosis in certain cancer cell lines. This compound has also been shown to reduce the release of pro-inflammatory cytokines from immune cells, and decrease the activation of microglia in the brain. In vivo studies have demonstrated that this compound can reduce pain behavior in animal models of inflammatory and neuropathic pain, and attenuate the development of mechanical allodynia and thermal hyperalgesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high potency and selectivity for TRPV1. This allows researchers to specifically target TRPV1-expressing cells or tissues, and investigate the role of TRPV1 in various physiological and pathological conditions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for use in clinical settings. Another area of interest is the investigation of the role of TRPV1 in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the potential therapeutic benefits of TRPV1 modulation in these conditions. Additionally, the use of this compound as a pharmacological tool to investigate other ion channels and receptors that interact with TRPV1 is an area of active research.
Aplicaciones Científicas De Investigación
6-methyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used extensively in scientific research to investigate the role of TRPV1 in various physiological and pathological conditions. Some of the key areas of research include pain sensation, inflammation, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-methyl-N-pyridin-4-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-2-3-12-13(9-19-14(12)8-10)15(18)17-11-4-6-16-7-5-11/h4-7,9-10H,2-3,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFOFDFVBDXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4678338.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B4678345.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B4678353.png)


![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4678379.png)




![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678446.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4678455.png)
![2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4678457.png)
